![molecular formula C13H19ClN2O2S B2639054 5-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)thiophene-2-carboxamide CAS No. 1421471-90-0](/img/structure/B2639054.png)
5-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)thiophene-2-carboxamide
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Description
5-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)thiophene-2-carboxamide is a compound that is part of the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring . This compound is a highly valuable building block in organic synthesis .
Molecular Structure Analysis
Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Scientific Research Applications
Pharmaceutical Applications
Piperidine derivatives, such as “5-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)thiophene-2-carboxamide”, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Anti-Tobacco Mosaic Virus (TMV) Activity
Some compounds similar to “5-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)thiophene-2-carboxamide” have shown promising activity against the tobacco mosaic virus (TMV) . Especially, compound 3p showed the most potent biological activity against TMV compared to ningnanmycin . A molecular docking study revealed that the pyrazole amide moiety was tightly embedded in the binding sites of TMV PC (PDB code: 2OM3) .
Synthesis of Novel N-substituted Derivatives
“5-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)thiophene-2-carboxamide” could potentially be used in the synthesis of novel N-substituted derivatives . A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .
properties
IUPAC Name |
5-chloro-N-[1-(2-methoxyethyl)piperidin-4-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-18-9-8-16-6-4-10(5-7-16)15-13(17)11-2-3-12(14)19-11/h2-3,10H,4-9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQSGZBNNFXPQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]thiophene-2-carboxamide |
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